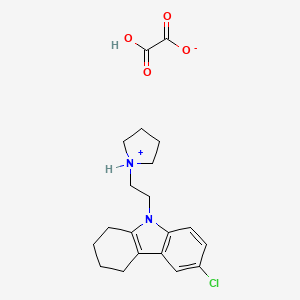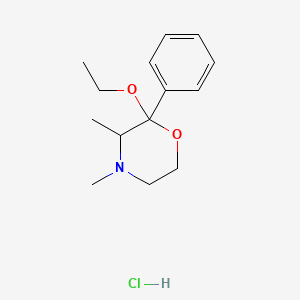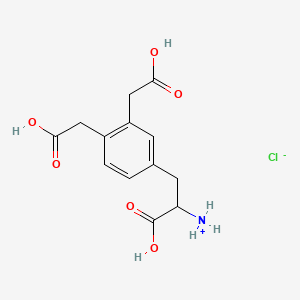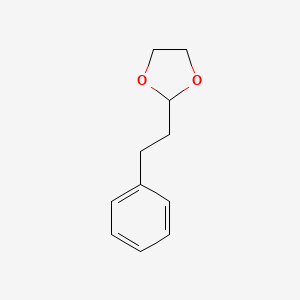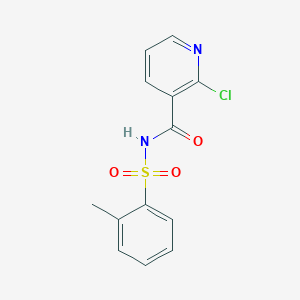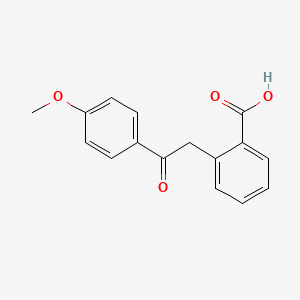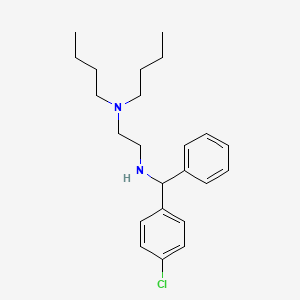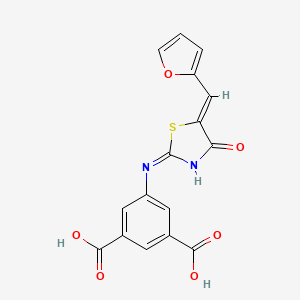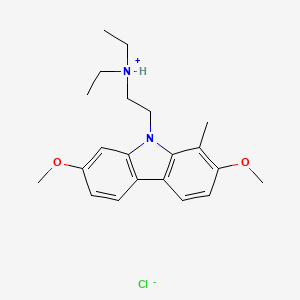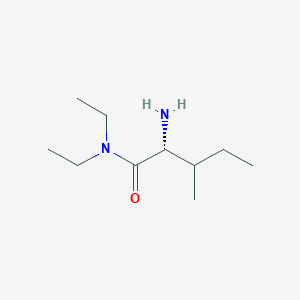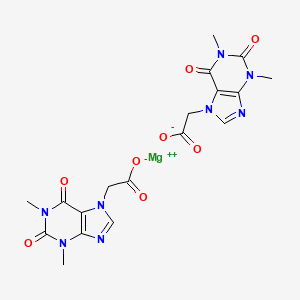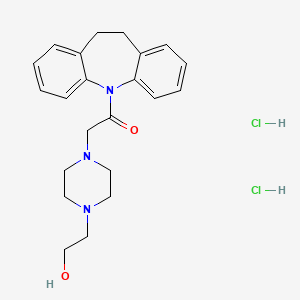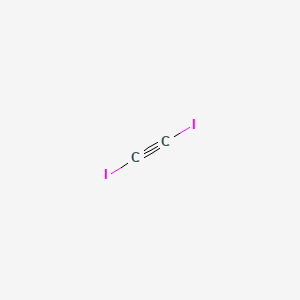
Diiodoacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodoacetylene, also known as diiodoethyne, is an organoiodine compound with the chemical formula C₂I₂. It is a white, volatile solid that dissolves in organic solvents. This compound is known for its linear structure and is a strong halogen bond donor. Despite its volatility and sensitivity to shock, heat, and friction, it is the most readily handled of the dihaloacetylenes .
Vorbereitungsmethoden
Diiodoacetylene can be synthesized through several methods. One common synthetic route involves the iodination of trimethylsilylacetylene. This method is convenient and widely used in laboratory settings . Another method involves the direct treatment of acetylene with an iodinating reagent such as hypoiodite or by iodination of ethynediyldilithium . Industrial production methods are less common due to the compound’s sensitivity and potential hazards.
Analyse Chemischer Reaktionen
Diiodoacetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions are less common due to the stability of the carbon-iodine bonds.
Substitution: this compound can participate in substitution reactions, particularly halogen exchange reactions. Common reagents include dimethylformamide (DMF), pyrazine, and 1,4-diazabicyclooctane (DABCO).
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of diiodoacetylene primarily involves its role as a halogen bond donor. It forms strong halogen bonds with various acceptor molecules, leading to the formation of stable complexes. These interactions are crucial in crystal engineering and the design of new materials .
Vergleich Mit ähnlichen Verbindungen
Diiodoacetylene is unique among dihaloacetylenes due to its relatively higher stability and ease of handling. Similar compounds include:
Dichloroacetylene: More volatile and explosive compared to this compound.
Tetraiodoethylene: A decomposition product of this compound, known for its yellow crystalline solid form.
Eigenschaften
CAS-Nummer |
624-74-8 |
|---|---|
Molekularformel |
C2I2 |
Molekulargewicht |
277.83 g/mol |
IUPAC-Name |
1,2-diiodoethyne |
InChI |
InChI=1S/C2I2/c3-1-2-4 |
InChI-Schlüssel |
XANKMCMFEJCODV-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


